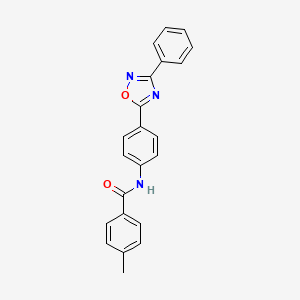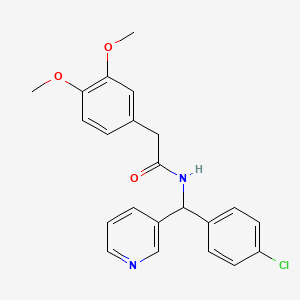
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. This compound belongs to the family of benzamides and has been shown to have a unique mechanism of action that targets multiple signaling pathways involved in cancer cell growth and survival.
Mécanisme D'action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide targets multiple signaling pathways involved in cancer cell growth and survival, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. It inhibits the activity of these pathways by binding to a specific site on the enzyme PIM kinase, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth and metastasis. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors, which is essential for tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its ability to target multiple signaling pathways involved in cancer cell growth and survival, making it a promising candidate for combination therapy. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its low solubility, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide as an anti-cancer agent. One direction is to improve its solubility and bioavailability by developing new formulations or prodrugs. Another direction is to test its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, further studies are needed to understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide in different types of cancer cells and to identify biomarkers that can predict its efficacy in patients.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and subsequent reactions with m-toluidine and 4-nitrobenzoic acid. The final product is purified by recrystallization and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been extensively studied for its potential as an anti-cancer agent in various preclinical and clinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-4-3-5-22(13-16)27(25(30)18-7-9-21(10-8-18)28(31)32)15-20-14-19-12-17(2)6-11-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHPGGBTESHXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

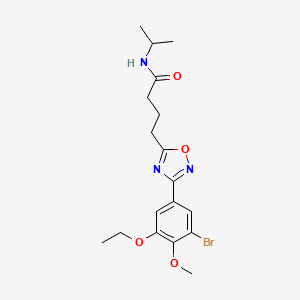



![N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7695095.png)
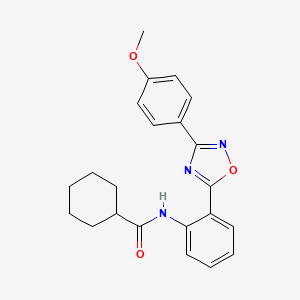
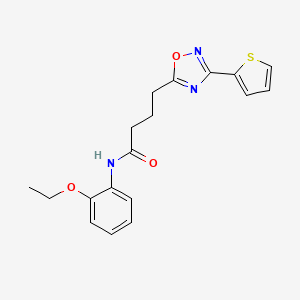



![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
